
4-ethyl-N-(5-iodopyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(5-iodopyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a small molecule that belongs to the class of benzamides and has a molecular weight of 359.22 g/mol. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide is not fully understood, but it is believed to act as a modulator of specific protein-protein interactions. The compound has been shown to bind to the bromodomain of the BET family of proteins, which are involved in the regulation of gene expression. By inhibiting the interaction between the BET proteins and their target genes, 4-ethyl-N-(5-iodopyridin-2-yl)benzamide may have therapeutic potential for the treatment of diseases that are characterized by dysregulated gene expression.
Biochemical and Physiological Effects:
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In animal models of neurodegenerative diseases, the compound has been shown to improve cognitive function and reduce neuroinflammation. The compound has also been shown to modulate the immune response and reduce inflammation in various disease models.
实验室实验的优点和局限性
The use of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in lab experiments has several advantages, including its high potency and selectivity for specific protein targets. The compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 4-ethyl-N-(5-iodopyridin-2-yl)benzamide.
未来方向
There are several future directions for research on 4-ethyl-N-(5-iodopyridin-2-yl)benzamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's role as a chemical probe for studying protein-protein interactions and gene expression regulation could be further investigated. Overall, the potential applications of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide in various fields of scientific research make it an exciting area of study with significant potential for future discoveries.
合成方法
The synthesis of 4-ethyl-N-(5-iodopyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 2-aminopyridine with ethyl 4-bromobenzoate, followed by the reaction of the resulting compound with sodium iodide. The final product is obtained by the reaction of the intermediate compound with ammonium hydroxide. The synthesis method has been optimized to obtain a high yield of the final product, and the purity of the compound is ensured using various analytical techniques.
科学研究应用
4-ethyl-N-(5-iodopyridin-2-yl)benzamide has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. The compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. It has also been investigated for its role as a chemical probe for studying the function of specific proteins and pathways in biological systems.
属性
产品名称 |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
|---|---|
分子式 |
C14H13IN2O |
分子量 |
352.17 g/mol |
IUPAC 名称 |
4-ethyl-N-(5-iodopyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H13IN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
InChI 键 |
OTUHTHALIDISNL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



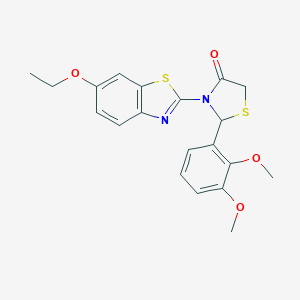
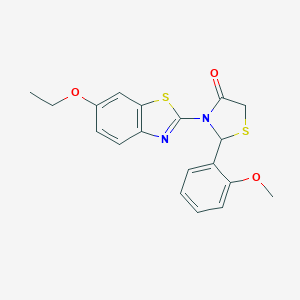

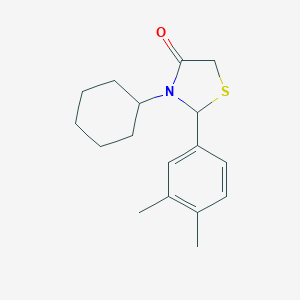
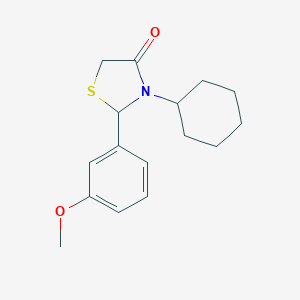
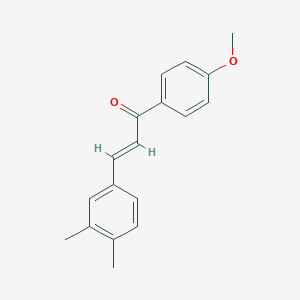
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
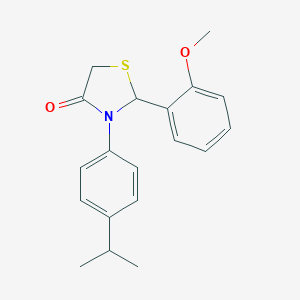
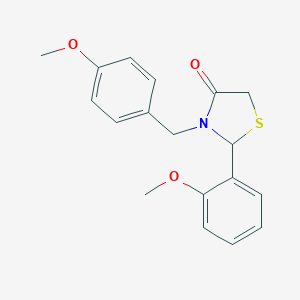

![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)

